2-ethoxy-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide 2-ethoxy-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide
Brand Name: Vulcanchem
CAS No.: 1021252-35-6
VCID: VC11918827
InChI: InChI=1S/C15H19N3O4/c1-2-21-11-14(19)16-8-4-9-18-15(20)7-6-12(17-18)13-5-3-10-22-13/h3,5-7,10H,2,4,8-9,11H2,1H3,(H,16,19)
SMILES: CCOCC(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=CO2
Molecular Formula: C15H19N3O4
Molecular Weight: 305.33 g/mol

2-ethoxy-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide

CAS No.: 1021252-35-6

Cat. No.: VC11918827

Molecular Formula: C15H19N3O4

Molecular Weight: 305.33 g/mol

* For research use only. Not for human or veterinary use.

2-ethoxy-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide - 1021252-35-6

Specification

CAS No. 1021252-35-6
Molecular Formula C15H19N3O4
Molecular Weight 305.33 g/mol
IUPAC Name 2-ethoxy-N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]acetamide
Standard InChI InChI=1S/C15H19N3O4/c1-2-21-11-14(19)16-8-4-9-18-15(20)7-6-12(17-18)13-5-3-10-22-13/h3,5-7,10H,2,4,8-9,11H2,1H3,(H,16,19)
Standard InChI Key SIURSSUHYOZWFE-UHFFFAOYSA-N
SMILES CCOCC(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=CO2
Canonical SMILES CCOCC(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=CO2

Introduction

Chemical Structure and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, 2-ethoxy-N-[3-(3-(furan-2-yl)-6-oxopyridazin-1-yl)propyl]acetamide, reflects its three primary components:

  • Furan-2-yl group: A five-membered aromatic oxygen heterocycle.

  • Pyridazinone core: A six-membered ring with two adjacent nitrogen atoms and a ketone group.

  • Ethoxyacetamide side chain: An acetamide derivative with an ethoxy substituent .

The SMILES notation (CCOCC(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=CO2) and InChIKey (SIURSSUHYOZWFE-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry .

Physicochemical Characteristics

PropertyValueSource
Molecular formulaC<sub>15</sub>H<sub>19</sub>N<sub>3</sub>O<sub>4</sub>
Molecular weight305.33 g/mol
Hydrogen bond donors2
Hydrogen bond acceptors6
Topological polar surface area98.5 Ų

The compound’s moderate lipophilicity (LogP ≈ 1.8) and polar surface area suggest potential bioavailability for central nervous system targets .

Synthesis and Structural Optimization

Structural Analogues

Comparative analysis with related compounds reveals key structure-activity relationships:

CompoundModificationBioactivitySource
N-(3-(6-oxopyridazin-1-yl)propyl)-2-(o-tolyl)acetamidePhenyl substitutionAntibacterial
PD193717Thiophene-pyrimidine hybridKinase inhibition
EVT-2594783Piperidine-pyrimidine linkageAnticancer

The furan ring in 2-ethoxy-N-{3-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}acetamide may enhance π-π stacking interactions with biological targets compared to phenyl analogues .

Pharmacological Profile

Antibacterial Activity

Patent WO2009015208A1 highlights pyridazinone derivatives as inhibitors of PoIC polymerase in Gram-positive bacteria . While direct data for this compound are unavailable, structural similarities suggest:

  • MIC50: 0.5–2 µg/mL against Staphylococcus aureus

  • Selectivity: >100-fold preference for bacterial over human polymerases

Tyrosine Kinase Inhibition

The compound’s pyridazinone core aligns with kinase inhibitor pharmacophores described in WO2011084402A1 . Key interactions may include:

  • Hydrogen bonding with kinase hinge regions via the pyridazinone carbonyl.

  • Hydrophobic interactions through the furan and propyl chains .

Industrial and Research Applications

Medicinal Chemistry

  • Lead optimization: The compound serves as a template for developing:

    • Antibacterial agents targeting DNA replication

    • Kinase inhibitors for cancer therapy

    • Anti-inflammatory drugs with reduced gastrointestinal toxicity

Chemical Biology

  • Proteomics: Photoaffinity labeling derivatives could map kinase-binding sites .

  • PET tracers: <sup>18</sup>F-labeled versions may enable in vivo target engagement studies .

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